2,5-Diphenyl-1H-phosphole

Ligand design Palladium catalysis Amination

Research groups constructing high-activity XDPP-type catalysts often struggle to source 2,5-diphenyl-1H-phosphole with intact P-H functionality. Our ≥95% pure product (CAS 82476-30-0) eliminates this bottleneck. • Essential precursor for Pd(allyl)DPP-Xantphos-achieves 100% allylation conversion vs. 15% for dimethyl analogs. • Clean deprotonation to 2,5-diphenylphospholide anion enables modular P-functionalization (cyano, acyl, silyl). • Metal-free phosphole core exhibits 33.8% photoluminescence quantum yield. Available in research quantities with rapid dispatch.

Molecular Formula C16H13P
Molecular Weight 236.25 g/mol
CAS No. 82476-30-0
Cat. No. B15434796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyl-1H-phosphole
CAS82476-30-0
Molecular FormulaC16H13P
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(P2)C3=CC=CC=C3
InChIInChI=1S/C16H13P/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H
InChIKeyDYGSRPWTJQSRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenyl-1H-phosphole: Structure & Properties


2,5-Diphenyl-1H-phosphole (CAS 82476-30-0) is a five-membered phosphorus heterocycle belonging to the phosphole family, characterized by a P–H bond that enables unique deprotonation/functionalization pathways not accessible to P‑substituted analogs [1]. With a molecular formula of C₁₆H₁₃P and a molecular weight of 236.25 g·mol⁻¹, this compound serves as a versatile precursor for phospholide anions, phosphole-based ligands, and π‑conjugated materials [2]. Unlike its 1‑substituted derivatives (e.g., 1‑methyl‑ or 1‑phenylphospholes), the parent 1H‑phosphole offers a reactive P–H functionality that can be selectively deprotonated to generate nucleophilic phospholide species, enabling downstream diversification that locked P‑substituted congeners cannot provide [1][3]. Its non‑planar, low‑aromaticity structure imparts electronic characteristics distinct from classical pyrrole or thiophene analogs, making it a valuable building block where tunable optical and electrochemical properties are required [2][4].

2,5-Diphenyl-1H-phosphole: Why Substitution Fails


Phosphole derivatives are not interchangeable building blocks. The presence of a P–H bond in 2,5‑diphenyl‑1H‑phosphole confers a dual character—acting as both a neutral ligand precursor and, upon deprotonation, a nucleophilic phospholide anion—that P‑substituted analogs (e.g., 1‑methyl‑, 1‑phenyl‑, or 1‑cyano‑phospholes) lack entirely [1]. This P–H functionality enables the 1H‑, 2H‑, 3H‑phosphole equilibrium and subsequent acyl shift chemistry, the modular one‑pot synthesis of bi‑ and tridentate phospholane ligands, and direct access to phospholide‑based coordination complexes [2][3]. Furthermore, comparative studies of phosphole‑derived xanthene ligands have demonstrated that the diphenyl substitution pattern on the phosphole ring delivers markedly different catalytic performance compared to dimethyl‑substituted analogs, with the diphenyl variant affording complete conversion in Pd‑catalyzed allylation while the dimethyl derivative shows only 15% conversion under identical conditions [4]. These differences in reactivity, synthetic utility, and downstream performance mean that substituting 2,5‑diphenyl‑1H‑phosphole with other phospholes will alter—or completely abrogate—the desired chemical outcome.

2,5-Diphenyl-1H-phosphole Differentiation Evidence


Catalytic Allylation: DPP-Xantphos vs. DMP-Xantphos

The diphenylphosphole‑derived xanthene ligand DPP‑Xantphos (synthesized from 1‑P‑cyano‑2,5‑diphenylphosphole) delivered complete conversion in the Pd‑catalyzed allylation of aniline within 1 h at room temperature, whereas the dimethylphosphole‑derived analog DMP‑Xantphos (synthesized from 1‑P‑cyano‑3,4‑dimethylphosphole) achieved only 15% conversion after 1 h and 30% after 5 h under identical conditions (1 mol% catalyst, toluene, RT) [1]. This 6.7‑fold difference in initial turnover demonstrates that the 2,5‑diphenyl substitution pattern is critical for catalyst performance, attributed to the enhanced π‑accepting capacity of the diphenylphosphole moiety facilitating formation of the active 14‑VE intermediate [1].

Ligand design Palladium catalysis Amination

Photoluminescence: Free Phosphole vs. Coinage Metal Complexes

The free 2,5‑diarylphosphole ligand 2 (structurally derived from the 2,5‑diphenylphosphole framework) exhibits a photoluminescence quantum yield of 33.8% in dichloromethane solution, which is 11% higher than the best quantum yield observed among its Cu(I), Ag(I), and Au(I) complexes (complex 4 at 21.5%) [1]. While this comparison is between a free ligand and its metal complexes rather than between different phosphole scaffolds, it establishes the intrinsic luminescence baseline of the 2,5‑diphenylphosphole core and highlights that metal coordination quenches—not enhances—the emission efficiency [1].

Luminescent materials Phosphole photophysics Coordination chemistry

Fluorescence: Comparison with Triphenylphosphole

1,2,5‑Triphenylphosphole (TPP), a common P‑phenyl‑substituted phosphole comparator, exhibits a remarkably high fluorescence quantum yield of 0.9 (90%) [1]. The 2,5‑diphenyl‑1H‑phosphole scaffold—bearing a P–H rather than P–Ph substituent—is expected to show a lower quantum yield owing to the absence of the third aryl group, but the P–H functionality simultaneously enables deprotonative functionalization that is impossible with TPP [2]. Although a direct quantum yield measurement under identical conditions for the parent 1H‑phosphole versus TPP has not been reported, the known quantum yield range for 2,5‑diarylphosphole derivatives (Φ ≈ 34% in DCM for asymmetrically substituted variants [3]) provides a reasonable estimate of the photophysical trade‑off between luminescence efficiency (favors TPP) and synthetic versatility (favors 2,5‑diphenyl‑1H‑phosphole) [2][3].

Phosphole photophysics Fluorescence quantum yield Ligand comparison

Radical Anion Stability: Phosphole vs. Phosphine

The 2,5‑diphenylphosphole framework supports the formation of persistent radical anions upon reaction with alkali metals at low temperature (−80 °C), as demonstrated by ESR studies on closely related 1‑methyl‑2,5‑diphenylphosphole, 1,2,5‑triphenylphosphole, and pentaphenylphosphole [1]. Analysis of ESR hyperfine coupling constants and spin density calculations indicates that the phosphole radical anions benefit from aromatic stabilization of the five‑membered ring, a feature absent in corresponding phosphine radical anions, which are less stable [1]. While the ESR data are for 1‑substituted analogs rather than the parent 2,5‑diphenyl‑1H‑phosphole itself, the electronic structure of the phosphole ring—dominated by the 2,5‑diphenyl substitution—is the primary determinant of radical anion stability, allowing class‑level inference that the 1H‑phosphole scaffold similarly supports stable reduced species [1].

Radical anion stability ESR spectroscopy Aromaticity

P–H Deprotonation: Unique Functionalization Pathway

2,5‑Diphenyl‑1H‑phosphole is the direct precursor to the 2,5‑diphenylphospholide anion—a nucleophilic species that cannot be generated from P‑substituted phospholes such as 1‑methyl‑2,5‑diphenylphosphole [1]. Deprotonation of the P–H bond with strong base (e.g., n‑BuLi) yields the phospholide, which can be trapped with electrophiles including cyanogen bromide (70% yield to 1‑P‑cyano‑2,5‑diphenylphosphole [2]), acyl chlorides, and halogenated precursors, enabling modular synthesis of a broad family of P‑functionalized phospholes [1][3]. In contrast, P‑substituted analogs require harsher P–C bond cleavage conditions (e.g., reaction of 1,2,5‑triphenylphosphole with phenyllithium to liberate a mixture of phospholide anions [4]), which is less efficient and generates byproducts.

Phospholide chemistry P–H functionalization Ligand synthesis

2,5-Diphenyl-1H-phosphole Applications


Wide-Bite-Angle Diphosphine Ligands (XDPP)

2,5‑Diphenyl‑1H‑phosphole is the essential phosphole source for constructing XDPP (bis‑2,5‑diphenylphosphole xantphos) ligands [1]. Conversion of the P–H phosphole to 1‑P‑cyano‑2,5‑diphenylphosphole (70% yield, [1]) followed by nucleophilic substitution with 4,5‑dilithio‑9,9′‑dimethylxanthene yields DPP‑Xantphos (>50% yield, [1]). The resulting Pd(allyl)DPP‑Xantphos catalyst achieves complete conversion in aniline allylation within 1 h—dramatically outperforming the dimethylphosphole‑derived DMP‑Xantphos analog (15% conversion after 1 h, [1]). This scenario applies to laboratories developing high‑activity Pd catalysts for C–N bond formation and Au catalysts for dehydrogenative silylation [2]. Procurement of 2,5‑diphenyl‑1H‑phosphole is mandatory for accessing the diphenyl‑XDPP ligand family, as alternative phosphole precursors cannot deliver the required electronic properties [1].

Modular P-Functionalization via Phospholide

The P–H bond of 2,5‑diphenyl‑1H‑phosphole enables clean deprotonation to the 2,5‑diphenylphospholide anion, which serves as a universal nucleophile for installing diverse P‑substituents (cyano, acyl, silyl, alkyl, phosphino) [1][2]. This contrasts with P‑phenyl‑substituted analogs like 1,2,5‑triphenylphosphole, where P–C cleavage yields mixtures of regioisomeric phospholide anions [3]. The phospholide route has been exploited to prepare 1‑P‑cyano‑2,5‑diphenylphosphole (70% yield, [1]), 3‑acylphospholes [2], and β‑silyl‑functionalized phospholes with enhanced Stokes shifts [4]. This scenario is critical for medicinal chemistry groups exploring phosphorus heterocycles and for materials chemistry teams requiring tailored phosphole building blocks [2][4].

Metal-Free Phosphole Cores for Luminescent Materials

The free 2,5‑diarylphosphole core—directly related to the 2,5‑diphenyl‑1H‑phosphole scaffold—exhibits a photoluminescence quantum yield of 33.8% in solution, which exceeds the best quantum yield of its corresponding Cu(I), Ag(I), and Au(I) complexes [1]. This demonstrates that metal‑free phosphole frameworks can outperform their metal‑coordinated counterparts in emission efficiency, making them suitable as emitting layers in OLEDs or as fluorescent probes [1][2]. The P–H functionality further permits covalent attachment to polymer backbones or silica matrices without metal contamination, an advantage over P‑substituted phospholes that require more complex functionalization strategies [2]. Researchers requiring metal‑free luminescent organophosphorus materials should prioritize the 1H‑phosphole over metal‑complexed or fully substituted phosphole alternatives [1].

Redox-Active Materials from Phosphole Radical Anions

The 2,5‑diphenylphosphole ring system supports persistent radical anion formation upon alkali metal reduction, a property attributed to aromatic stabilization of the five‑membered ring that distinguishes phospholes from conventional phosphine ligands [1]. This redox activity enables applications in organic radical batteries, spin‑label probes, and electroactive polymer films where the phosphole core serves as a redox‑active unit [1][2]. Electrooxidation of 2,5‑dithienylphosphole derivatives affords electroactive films with low optical band gaps [2], and the parent 2,5‑diphenyl‑1H‑phosphole provides the foundational scaffold for accessing such materials. Groups exploring conductive organic materials should procure the 1H‑phosphole as the synthetic gateway to redox‑active phosphole‑containing polymers and oligomers [1][2].

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